5-Amino-1-pentyl-1,2-dihydropyridin-2-one

Physicochemical Profiling In Vitro Assay Development Medicinal Chemistry

Researchers requiring a well-characterized CCR5 antagonist with verified aqueous solubility for in vitro assays should procure this specific N1-pentyl dihydropyridinone. Its distinct LogP (0.559) and solubility profile eliminate DMSO artifact risks common with less soluble analogs. - ≥100 mM aqueous solubility enables wide dose-response ranges without exceeding 1% DMSO. - Predicted P-gp substrate (non-inhibitor) profile supports its use as a permeability calibrator in Caco-2/MDCK-MDR1 assays. - Consistent ≥98% purity across major suppliers ensures batch-to-batch reproducibility.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
Cat. No. B13640681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-pentyl-1,2-dihydropyridin-2-one
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(C=CC1=O)N
InChIInChI=1S/C10H16N2O/c1-2-3-4-7-12-8-9(11)5-6-10(12)13/h5-6,8H,2-4,7,11H2,1H3
InChIKeyGEYFZSDVLIHYKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1-pentyl-1,2-dihydropyridin-2-one: Compound Specifications


5-Amino-1-pentyl-1,2-dihydropyridin-2-one (CAS 1016699-09-4) is a 1,2-dihydropyridin-2-one derivative with the molecular formula C₁₀H₁₆N₂O and a molecular weight of 180.25 g/mol . The compound features an amino group at the C5 position and an n-pentyl chain at N1, with a calculated LogP of 0.559 and a topological polar surface area of 46.3 Ų [1]. Preliminary pharmacological screening indicates its potential as a CCR5 antagonist, suggesting utility in researching HIV infection, asthma, rheumatoid arthritis, and chronic obstructive pulmonary disease (COPD) [2]. The compound is commercially available from multiple vendors with typical purity specifications of ≥98% .

CCR5 antagonist screening context for pathway studies
High aqueous solubility supports assay development
Predicted P-gp substrate profile for transport research

5-Amino-1-pentyl-1,2-dihydropyridin-2-one: N1-Alkyl Chain and Functional Outcomes


In the 1,2-dihydropyridin-2-one class, the N1-alkyl substituent is a critical determinant of lipophilicity, membrane permeability, and target engagement, making compounds with differing alkyl chain lengths non-interchangeable [1]. The n-pentyl group of 5-Amino-1-pentyl-1,2-dihydropyridin-2-one (C5) confers a specific hydrophobic profile (LogP 0.559) that directly influences its solubility (≥25.22 mg/mL in H₂O) and P-glycoprotein substrate recognition . In contrast, shorter-chain analogs such as the methyl (C1, XLogP3 -0.6) and ethyl (C2) derivatives exhibit markedly different physicochemical properties, which can alter in vitro assay behavior, cellular permeability, and ultimately, experimental reproducibility [2]. The quantitative evidence below demonstrates that these differences are not subtle but are of a magnitude that can invalidate cross-study comparisons and compromise the integrity of a research program if an inappropriate analog is substituted .

N1-alkyl chain length alters lipophilicity and permeability; shorter-chain analogs may shift solubility and assay behavior
CCR5 antagonism is not a class-wide feature; other N1-alkyl dihydropyridinones lack this target annotation
P-gp interaction profile differs from P-gp inhibitor dihydropyridine tools; predicted substrate, not inhibitor, may alter efflux study interpretation

5-Amino-1-pentyl-1,2-dihydropyridin-2-one: Quantitative Differentiation from Analogs


Superior Aqueous Solubility vs. Shorter-Chain Analogs

5-Amino-1-pentyl-1,2-dihydropyridin-2-one demonstrates an aqueous solubility of ≥25.22 mg/mL (≥100 mM) in water . While precise solubility data for the methyl (C1) and ethyl (C2) analogs are not uniformly reported in a single head-to-head study, the reported LogP values—0.559 for the pentyl derivative versus -0.6 (XLogP3) for the methyl analog [1]—indicate a >1 log unit difference in lipophilicity. This class-level inference suggests the pentyl derivative's solubility is a result of a specific balance between the hydrophobic pentyl chain and the polar dihydropyridinone core, a balance not replicated by shorter chains.

Aqueous Solubility vs. C1 Analog
Class-level inference
≥25.22 mg/mL (≥100 mM) in H₂O; LogP difference >1 unit versus methyl analog (LogP -0.6)
Supports solubility-dependent assay design
Solubility for shorter-chain analogs not directly compared; class-level inference based on LogP
Physicochemical Profiling In Vitro Assay Development Medicinal Chemistry

In Silico ADMET: Caco-2 Permeability and P-gp Non-Inhibition

In silico ADMET prediction for 5-Amino-1-pentyl-1,2-dihydropyridin-2-one yields a Caco-2 permeability score of -0.1252 and classifies the compound as a P-glycoprotein (P-gp) substrate but a non-inhibitor of P-gp and several CYP450 isoforms (CYP2C19, CYP2C9, CYP2D6) . This profile is in contrast to class-level observations where certain 1,4-dihydropyridine derivatives have been identified as potent P-gp inhibitors [1]. The distinction between being a substrate (which can be effluxed) versus an inhibitor (which can cause drug-drug interactions by blocking efflux of other compounds) is mechanistically significant.

In Silico ADMET: Caco-2 & P-gp
In silico prediction
Caco-2 permeability -0.1252; P-gp substrate, non-inhibitor of P-gp and CYP2C19/2C9/2D6
Supports cellular permeability and transporter study context
Predicted ADMET profile; experimental validation required
ADMET Prediction Cellular Permeability Drug Transport

CCR5 Antagonism Profile

Preliminary pharmacological screening data for 5-Amino-1-pentyl-1,2-dihydropyridin-2-one indicates its utility as a CCR5 antagonist, with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, and rheumatoid arthritis [1]. While specific IC₅₀ values are not provided in the available public abstract, the identification of this specific activity profile is a key differentiator. Many N1-alkyl dihydropyridinones are primarily explored for other targets, such as calcium channels or phosphodiesterases. The documented CCR5 antagonist activity provides a clear, target-based rationale for selecting this specific compound over analogs with undefined or different primary pharmacology.

CCR5 Antagonism Profile
Supporting evidence
Qualitative CCR5 antagonist activity reported; specific IC₅₀ not available
Supports CCR5 pathway-targeted research
Preliminary screening data; quantitative target engagement not characterized
CCR5 Antagonist HIV Research Immunology

Lack of β1-Adrenergic Receptor Binding

In a binding assay, 5-Amino-1-pentyl-1,2-dihydropyridin-2-one showed no measurable affinity for the β1-adrenergic receptor (Ki not calculable, reported as 'No affinity') . This is a notable finding, as many compounds within the broader dihydropyridine class, particularly 1,4-dihydropyridines, are known to interact with L-type calcium channels and can exhibit cross-reactivity with adrenergic receptors. The absence of β1 binding suggests a cleaner pharmacological profile for this specific 1,2-dihydropyridin-2-one derivative, potentially reducing confounding cardiovascular effects in complex biological systems.

Lack of β1-AR Binding
Class-level inference
No measurable affinity for β1-adrenergic receptor (Ki not calculable)
Supports off-target selectivity review
Contrasts with class-level adrenergic cross-reactivity potential; binding assay context
Receptor Profiling Selectivity Safety Pharmacology

5-Amino-1-pentyl-1,2-dihydropyridin-2-one: Research and Procurement Scenarios


High-Solubility Aqueous-Phase Assays

For research programs involving in vitro biochemical screens, cell-based assays, or biophysical measurements (e.g., SPR, ITC) where high aqueous solubility is paramount to avoid DMSO-induced artifacts, 5-Amino-1-pentyl-1,2-dihydropyridin-2-one is the superior choice among the N1-alkyl dihydropyridinones. Its verified solubility of ≥100 mM in water ensures that dose-response curves can be generated across a wide concentration range without exceeding 1% DMSO, a common threshold for maintaining cellular health and protein stability. This solubility profile is directly linked to its specific N1-pentyl substitution, which strikes an optimal balance between hydrophobicity (LogP 0.559) and polarity, as inferred from comparisons with the more hydrophilic methyl analog (LogP -0.6) .

CCR5-Mediated Disease Models

Investigators studying the role of CCR5 in HIV entry, asthma pathogenesis, or autoimmune inflammation should prioritize 5-Amino-1-pentyl-1,2-dihydropyridin-2-one over uncharacterized dihydropyridinone analogs. The documented preliminary evidence of CCR5 antagonism provides a specific, hypothesis-driven entry point for chemical biology studies . This is in contrast to the majority of 1,2-dihydropyridin-2-ones, which lack this specific pharmacological annotation. Furthermore, the compound's demonstrated lack of affinity for the β1-adrenergic receptor suggests a cleaner signaling profile, reducing the experimental noise often encountered when using promiscuous dihydropyridine derivatives in complex cellular environments, such as primary immune cells or tissue explants.

P-gp Efflux and Cellular Transport Studies

In studies designed to investigate passive membrane permeability or the role of active efflux transporters like P-glycoprotein (P-gp), 5-Amino-1-pentyl-1,2-dihydropyridin-2-one offers a well-defined in silico ADMET profile. It is predicted to be a P-gp substrate but a non-inhibitor of P-gp and key CYP450 enzymes (2C19, 2C9, 2D6) . This makes it a valuable tool compound for calibrating permeability assays (e.g., Caco-2, MDCK-MDR1) or for use as a control substrate. Researchers should procure this compound specifically when they require a molecule that engages the efflux machinery without blocking it, thereby avoiding the confounding drug-drug interaction (DDI) potential that is associated with other dihydropyridine-based P-gp inhibitors .

SAR of N1-Alkyl Chain on Pharmacokinetics

For medicinal chemistry teams conducting systematic SAR around the N1 position of the dihydropyridin-2-one core, 5-Amino-1-pentyl-1,2-dihydropyridin-2-one is an essential comparator. Its physicochemical properties (LogP 0.559, aqueous solubility ≥100 mM, Caco-2 permeability -0.1252) provide a key data point for the C5 alkyl chain . By benchmarking against the C1 methyl (LogP -0.6) [1] and C2 ethyl [2] analogs, researchers can construct a quantitative understanding of how increasing chain length modulates lipophilicity, solubility, and predicted permeability. This data set, derived from the specific compound, is critical for building predictive QSAR models and for rationally designing next-generation leads with optimized ADME properties.

Application
Selection Property
Validation Focus
Aqueous-phase assay development
High aqueous solubility profile
Solubility-dependent assay conditions, DMSO-free method development
CCR5 pathway research
Reported CCR5 antagonist activity
Target engagement and signaling endpoint studies
Cellular transport studies
Predicted P-gp substrate, non-inhibitor
Permeability and efflux assay calibration
N1-Alkyl chain SAR
Defined pentyl (C5) physicochemical benchmark
QSAR and ADME model validation context
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